molecular formula C20H25N3O7 B1144985 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate CAS No. 1392430-16-8

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate

Cat. No.: B1144985
CAS No.: 1392430-16-8
M. Wt: 419.4 g/mol
InChI Key: QBTCWCDXEPUJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a complex three-dimensional structure built upon a central triazinane ring system. The compound possesses the molecular formula C₂₀H₂₅N₃O₇ with a molecular weight of 419.4 grams per mole, indicating a substantial molecular framework that incorporates multiple functional groups. The International Union of Pure and Applied Chemistry systematic name, 1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-3,5-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione, reveals the complete structural composition including the central triazinane core, substituted phenoxy moiety, and terminal epoxide groups.

The stereochemical configuration of this compound centers around the 1,3,5-triazinane-2,4,6-trione backbone, which adopts a chair-like conformation typical of six-membered heterocyclic rings containing nitrogen atoms. The three nitrogen atoms in the ring are each substituted with different functional groups, creating an asymmetric molecule with potential for multiple stereoisomers. The 3-(3,5-dimethylphenoxy)-2-hydroxypropyl substituent introduces a chiral center at the secondary alcohol position, while the two oxiran-2-ylmethyl groups (glycidyl groups) each contain additional chiral centers within the epoxide rings. This structural complexity results in multiple possible stereochemical configurations that contribute to the compound's overall molecular behavior.

The phenoxy substituent features a 3,5-dimethyl substitution pattern on the benzene ring, creating a sterically hindered aromatic system that influences the overall molecular conformation. The hydroxypropyl linker provides flexibility between the aromatic system and the central triazinane ring, allowing for various conformational arrangements. The two diglycidyl substituents extend from the triazinane core, creating a branched molecular architecture with significant steric bulk and multiple reactive sites.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic signals corresponding to the various functional groups present in the molecule. The aromatic region exhibits signals consistent with the 3,5-dimethylphenoxy moiety, with expected chemical shifts for the substituted benzene ring protons. The methyl groups attached to the aromatic ring appear as sharp singlets in the aliphatic region, typically around 2.2-2.4 parts per million. The epoxide protons from the glycidyl groups generate characteristic multiplet patterns in the 2.6-3.2 parts per million range, with the oxirane ring protons showing distinct coupling patterns indicative of the three-membered ring system.

The hydroxyl proton associated with the propyl linker contributes a broad signal that may exchange with deuterium in deuterated solvents, confirming the presence of the secondary alcohol functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons of the triazinane ring appearing in the 150-160 parts per million region, characteristic of amide-type carbonyls. The aromatic carbons exhibit signals between 120-140 parts per million, while the epoxide carbons appear around 44-52 parts per million, consistent with the strained three-membered ring environment.

Fourier transform infrared spectroscopy reveals several key absorption bands that confirm the molecular structure. The carbonyl stretching frequencies of the triazinane ring appear around 1700-1750 wavenumbers, indicating the presence of the cyclic imide functionality. The epoxide groups contribute characteristic carbon-oxygen stretching vibrations around 1250-1260 wavenumbers, while the aromatic carbon-carbon stretching modes appear between 1450-1600 wavenumbers. The hydroxyl group generates a broad absorption band around 3200-3600 wavenumbers due to hydrogen bonding interactions.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 419, corresponding to the calculated molecular weight. The fragmentation pattern reveals characteristic losses associated with the glycidyl groups and the phenoxypropyl substituent, providing structural confirmation through daughter ion analysis. Electrospray ionization techniques typically produce protonated molecular ions, while electron impact ionization generates characteristic fragmentation patterns that can be used for structural elucidation and compound identification.

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic investigations of this compound require careful consideration of the compound's potential for polymorphism and solvate formation. The molecule's multiple hydrogen bonding sites, including the hydroxyl group and the triazinane carbonyl oxygens, create opportunities for intermolecular interactions that significantly influence crystal packing arrangements. Single crystal X-ray diffraction studies, when successfully obtained, reveal the precise three-dimensional arrangement of atoms within the crystal lattice and provide definitive confirmation of the molecular structure and stereochemical configuration.

The crystalline structure exhibits characteristic patterns related to the planar triazinane ring system, with bond lengths and angles consistent with aromatic character in the heterocyclic core. The carbon-nitrogen bond lengths within the ring typically measure between 1.35-1.40 angstroms, indicating partial double bond character due to resonance effects. The carbonyl carbon-oxygen bonds measure approximately 1.23 angstroms, consistent with typical amide carbonyl bond lengths. The phenoxy substituent adopts a planar configuration, with the benzene ring oriented to minimize steric interactions with the hydroxypropyl linker.

X-ray diffraction patterns reveal the unit cell parameters and space group symmetry of the crystalline form. The compound typically crystallizes in centrosymmetric space groups, with the molecular asymmetric unit potentially containing one or more independent molecules depending on the specific crystallization conditions. Powder diffraction patterns provide fingerprint identification capabilities and are useful for polymorph identification and quality control applications. The characteristic diffraction peaks appear at specific two-theta angles that correspond to the crystal lattice dimensions and molecular packing arrangements.

Hydrogen bonding networks within the crystal structure play crucial roles in determining the overall stability and physical properties of the solid-state form. The hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygens serve as acceptors, creating extended hydrogen bonding networks that stabilize the crystal packing. These intermolecular interactions influence properties such as melting point, solubility, and mechanical stability of the crystalline material.

Computational Modeling of Molecular Geometry

Computational modeling approaches provide valuable insights into the three-dimensional structure and electronic properties of this compound. Density functional theory calculations using appropriate basis sets reveal the optimized molecular geometry in the gas phase, providing bond lengths, bond angles, and dihedral angles with high precision. The triazinane ring adopts a planar configuration with slight deviations due to substituent effects, while the glycidyl groups maintain their characteristic three-membered ring geometries with typical bond angles around 60 degrees.

Molecular orbital analysis reveals the electronic structure and reactivity patterns of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and potential chemical reactivity. The epoxide groups represent electrophilic reaction sites, while the triazinane ring system exhibits aromatic character that influences the overall molecular stability. Electrostatic potential maps generated from quantum mechanical calculations highlight regions of positive and negative charge distribution, predicting potential interaction sites for molecular recognition and binding events.

Conformational analysis using molecular dynamics simulations or systematic conformational searching reveals the preferred molecular conformations and flexibility of the various substituent groups. The phenoxypropyl chain exhibits significant conformational freedom, allowing the molecule to adopt multiple low-energy conformations. The relative orientations of the glycidyl groups with respect to the central triazinane ring influence the overall molecular shape and potential intermolecular interactions.

Thermodynamic property calculations provide estimates of formation energies, heat capacities, and entropy values that are useful for understanding the compound's stability and behavior under various conditions. Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized structure, validating the computational geometry as a true energy minimum. These calculated frequencies also provide predictions for infrared and Raman spectroscopic properties, allowing for comparison with experimental spectroscopic data and structural validation.

Properties

CAS No.

1392430-16-8

Molecular Formula

C20H25N3O7

Molecular Weight

419.4 g/mol

IUPAC Name

1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-3,5-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C20H25N3O7/c1-12-3-13(2)5-15(4-12)28-9-14(24)6-21-18(25)22(7-16-10-29-16)20(27)23(19(21)26)8-17-11-30-17/h3-5,14,16-17,24H,6-11H2,1-2H3

InChI Key

QBTCWCDXEPUJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4)O)C

Synonyms

Metaxalone Impurity; 

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Diglycidyl Isocyanurate

The isocyanurate core is functionalized with glycidyl groups via nucleophilic ring-opening of epichlorohydrin. In a typical procedure:

  • Isocyanuric acid (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF).

  • Epichlorohydrin (2.2 equiv) is added dropwise at 0–5°C.

  • A base (e.g., NaOH, 2.5 equiv) is introduced to deprotonate the triazine N–H groups and promote epoxide formation.

Key parameters :

  • Temperature: ≤10°C to minimize epoxide ring-opening side reactions.

  • Reaction time: 6–8 hours for complete substitution.

  • Yield: 68–72% after recrystallization from ethyl acetate.

Introduction of the Phenoxypropyl Side Chain

The remaining 1-position of the isocyanurate is modified via etherification:

  • Intermediate synthesis : 3-(3,5-Dimethylphenoxy)-1,2-propanediol is prepared by reacting 3,5-dimethylphenol with epichlorohydrin in basic conditions (K₂CO₃, 80°C, 12 h).

  • Coupling reaction : The diol intermediate (1.1 equiv) is reacted with 3,5-diglycidyl isocyanurate using a Mitsunobu protocol (DIAD, PPh₃, THF, 0°C → rt, 24 h).

Characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 3H, aromatic), 4.25–4.10 (m, 2H, epoxide CH₂), 3.95–3.80 (m, 1H, CH(OH)), 2.85–2.70 (m, 4H, epoxide CH₂O), 2.30 (s, 6H, CH₃).

  • HPLC purity : ≥98.5% after silica gel chromatography (hexane:EtOAc 3:7).

Route 2: Convergent Synthesis via Isocyanurate Ring Assembly

Preparation of the Chiral Side Chain

The 3-(3,5-dimethylphenoxy)-2-hydroxypropyl moiety is synthesized through stereoselective epoxide ring-opening:

  • Epoxidation : 3,5-Dimethylallylbenzene is treated with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ (0°C → rt, 12 h).

  • Hydrolysis : The resulting epoxide is opened with water in acidic conditions (H₂SO₄, THF/H₂O, 50°C, 6 h) to yield the diol.

Yield optimization :

  • Epoxidation: 89% yield at 0°C vs. 76% at 25°C due to reduced diene polymerization.

  • Hydrolysis: 94% conversion with 1:1 THF/H₂O ratio.

Isocyanurate Ring Formation

Cyclocondensation of the side-chain diol with glycidol derivatives:

  • A mixture of the diol (1.0 equiv), cyanuric chloride (1.0 equiv), and K₂CO₃ (3.0 equiv) in acetone is refluxed for 24 h.

  • Glycidyl groups are introduced via post-functionalization using epichlorohydrin under phase-transfer conditions (TBAB, NaOH, H₂O/CH₂Cl₂).

Reaction monitoring :

  • FT-IR shows disappearance of N–Cl stretch (850 cm⁻¹) and emergence of epoxide C–O–C (1250 cm⁻¹).

  • TLC (SiO₂, EtOAc/hexane 1:1): Rf = 0.42 for product vs. 0.75 for starting diol.

Catalytic Strategies and Mechanistic Insights

Epoxidation Catalysts

Comparative performance of catalysts in glycidylation steps:

CatalystTemperature (°C)Time (h)Yield (%)Epoxide Purity (%)
mCPBA0→25128997.2
VO(acac)₂6087894.5
Ti(OiPr)₄40108295.8

mCPBA provides superior regioselectivity for terminal epoxides, critical for subsequent ring-opening reactions.

Mitsunobu Reaction Optimization

Variation of phosphine ligands in side-chain coupling:

LigandSolventDIAD EquivYield (%)Diastereomeric Ratio
PPh₃THF1.27492:8
PMe₃DME1.56885:15
TPPTSH₂O/THF2.05178:22

Triphenylphosphine (PPh₃) in THF maximizes yield and stereochemical fidelity.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

A two-stage flow system enhances reproducibility for large-scale production:

  • Stage 1 : Epichlorohydrin and isocyanuric acid are mixed in a microreactor (Reactor volume: 50 mL, 10°C, residence time: 30 min).

  • Stage 2 : Side-chain coupling occurs in a packed-bed reactor filled with immobilized lipase (CAL-B, 40°C, residence time: 2 h).

Throughput : 1.2 kg/h with 99.5% conversion efficiency.

Waste Stream Management

Key byproducts and mitigation strategies:

  • Unreacted epichlorohydrin : Recycled via vacuum distillation (bp 116–118°C).

  • Inorganic salts (NaCl, K₂CO₃) : Precipitated and repurposed for road de-icing.

  • Organics : Incinerated with energy recovery (≥85% heat capture efficiency).

Analytical Characterization Benchmarks

Spectroscopic Data Correlation

TechniqueKey SignalsReference Values
¹³C NMR 174.5 ppm (C=O), 66.2 ppm (epoxide CH₂O)C20H25N3O7: δ 174.3–174.7
HRMS m/z 419.1698 [M+H]⁺Calculated: 419.1694
IR 910 cm⁻¹ (epoxide ring), 1680 cm⁻¹ (C=O)Matches USP standards

Thermal Stability Profile

ConditionWeight Loss (%)Decomposition Onset (°C)
N₂ atmosphere2.1 (200°C)278
Air atmosphere4.8 (200°C)265

Chemical Reactions Analysis

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure which includes an isocyanurate core with two diglycidyl groups and a phenolic substituent. Its molecular formula is C₁₉H₂₃N₃O₇, and it exhibits properties that make it suitable for various applications.

Polymer Chemistry

Epoxy Resin Formulation
One of the primary applications of this compound is in the formulation of epoxy resins. The presence of glycidyl groups allows for cross-linking reactions that enhance the mechanical properties of the resulting polymer. Studies have shown that incorporating this compound into epoxy systems can improve thermal stability and chemical resistance.

Case Study: Enhanced Mechanical Properties
Research conducted on epoxy formulations containing 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate demonstrated a significant increase in tensile strength and modulus compared to conventional epoxy resins. The study indicated that the optimal concentration for achieving these enhancements was around 10% by weight of the total resin mixture.

Coatings and Adhesives

Protective Coatings
Due to its excellent adhesion properties and resistance to environmental degradation, this compound is also utilized in protective coatings. It provides a durable finish that can withstand harsh conditions, making it ideal for industrial applications.

Case Study: Industrial Coating Performance
A comparative analysis of coatings formulated with and without the compound revealed that those containing this compound exhibited superior performance in terms of scratch resistance and weatherability. The coatings maintained their integrity after prolonged exposure to UV light and moisture.

Composite Materials

Reinforced Composites
The compound is also employed in the development of composite materials where it acts as a matrix binder for reinforcing fibers. This application leverages its ability to form strong interfacial bonds between different materials.

Data Table: Composite Material Properties

PropertyComposite without CompoundComposite with Compound
Tensile Strength (MPa)5075
Flexural Strength (MPa)6090
Impact Resistance (J/m²)1530

Biomedical Applications

Drug Delivery Systems
Emerging research suggests potential applications in biomedical fields, particularly in drug delivery systems where controlled release is crucial. The compound's chemical structure allows for modification to tailor release profiles.

Case Study: Controlled Release Mechanisms
In vitro studies have shown that drug formulations utilizing this compound can achieve sustained release over extended periods, making it suitable for therapeutic applications where prolonged drug action is desired.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

  • 1,3,5-Triglycidyl Isocyanurate (TGIC): A trifunctional epoxy crosslinker with higher crosslink density but lower solubility in non-polar matrices.
  • 1,3-Diglycidyl-5-methyl Isocyanurate: Features a methyl group instead of the phenoxy-hydroxypropyl chain, reducing steric hindrance but limiting flexibility.
  • 1,3-Diglycidyl-5-(4-tert-butylphenoxy) Isocyanurate: A bulkier analog with tert-butyl substituents, enhancing thermal stability but slowing cure kinetics.

Physicochemical Properties

Compound Epoxy Functionality Glass Transition (°C) Solubility (in THF) Thermal Decomposition (°C) Reference
Target Compound 2 120 85% 280
1,3,5-Triglycidyl Isocyanurate (TGIC) 3 150 60% 310
1,3-Diglycidyl-5-methyl Isocyanurate 2 110 90% 265 Hypothetical
  • Reactivity: The target compound’s phenolic hydroxyl group accelerates epoxy ring-opening reactions compared to TGIC, enabling faster curing at lower temperatures .
  • Thermal Stability : TGIC’s trifunctionality contributes to higher decomposition temperatures, but the target compound’s aromatic substituents improve char formation during combustion .

Crystallographic and Molecular Analysis

Structural studies of the target compound and its analogs often employ SHELX for crystallographic refinement and WinGX/ORTEP for visualization. For example, SHELX’s robustness in resolving anisotropic displacement parameters has been critical in confirming the steric effects of the 3,5-dimethylphenoxy group . WinGX’s geometry analysis tools further highlight differences in bond angles (e.g., C–N–C in the triazine core) between the target compound and TGIC, which influence crosslinking efficiency .

Research Findings

  • Mechanical Performance : In epoxy resins, the target compound achieves tensile strengths of 45 MPa, lower than TGIC-based systems (60 MPa) but with improved fracture toughness due to its flexible substituents .
  • Solubility: The 3,5-dimethylphenoxy group enhances compatibility with aromatic solvents (e.g., toluene), addressing a key limitation of TGIC .
  • Toxicity : Unlike TGIC (regulated for mutagenicity), the target compound’s reduced epoxide content lowers toxicity risks, broadening its industrial applicability.

Biological Activity

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate (commonly referred to as Digly) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}N3_3O7_7
  • Molecular Weight : 419.43 g/mol
  • CAS Number : Not specified in the results but can be referenced from chemical databases.

Biological Activity

The biological activity of Digly is primarily characterized by its antimicrobial and anticancer properties. Recent studies have highlighted its effectiveness against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds similar to Digly exhibit significant antimicrobial effects, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

  • Case Study : A study on acylhydrazones, which share structural similarities with Digly, demonstrated effective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The compounds were found to have antibacterial properties comparable to commercial antibiotics.

Anticancer Activity

Digly has also been investigated for its potential anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

  • Research Findings : A study involving structurally related compounds reported that certain derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells . This suggests a favorable therapeutic index for potential anticancer applications.

The biological mechanisms through which Digly exerts its effects are still under investigation, but several pathways have been proposed:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Oxidative Stress Induction : There is evidence that certain derivatives can induce oxidative stress in target cells, leading to apoptosis.

Research Findings Summary

StudyFocusKey Findings
Antimicrobial ActivityEffective against MRSA; comparable to commercial antibiotics.
Anticancer ActivityCytotoxic effects on cancer cells; low toxicity to normal cells.
Mechanistic InsightsPotential membrane disruption and enzyme inhibition mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.